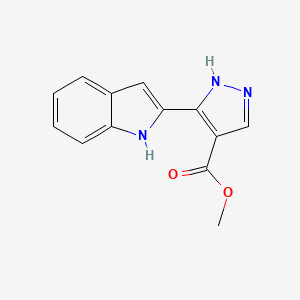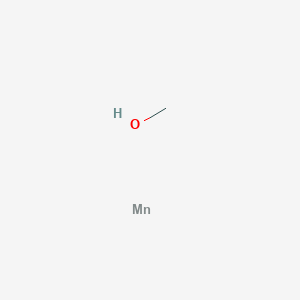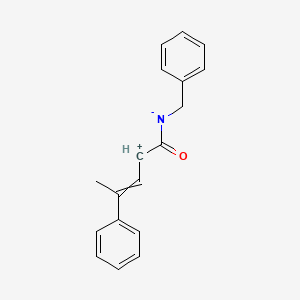
Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound that features both indole and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves the condensation of an indole derivative with a pyrazole precursor under specific reaction conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole or pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism by which Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but often include inhibition of key enzymes or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Indol-2-one: Shares the indole moiety and has similar chemical properties.
1,3-Dihydroindol-2-one: Another indole derivative with comparable reactivity.
Oxindole: A structurally related compound with potential bioactivity.
Uniqueness
Methyl 3-(2H-indol-2-ylidene)-2,3-dihydro-1H-pyrazole-4-carboxylate is unique due to the combination of indole and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
827317-49-7 |
|---|---|
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
methyl 5-(1H-indol-2-yl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O2/c1-18-13(17)9-7-14-16-12(9)11-6-8-4-2-3-5-10(8)15-11/h2-7,15H,1H3,(H,14,16) |
InChI-Schlüssel |
VCKZGRIYHSGRBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(NN=C1)C2=CC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)



![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)

![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)


![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)

![1-(2,4-Dimethoxyphenyl)-2-{[(4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B14211890.png)
![9H-Carbazole, 3-chloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14211897.png)
